molecular formula C22H23ClO4 B2962162 Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384353-32-6

Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B2962162
M. Wt: 386.87
InChI Key: XSPRFWWUXZXJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular compound has several substituents on the benzofuran ring: an ethyl group, a tert-butyl group, and a methoxy group attached to a chlorophenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring, and the addition of the various substituents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran core, with the various substituents adding complexity to the structure. The presence of the methoxy and chlorophenyl groups could potentially introduce interesting electronic effects.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. The chlorophenyl group, for example, might make the compound susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents.


Scientific Research Applications

Renewable PET Production and Catalysts

Catalysis and Renewable Polymers

Research on the use of molecular sieves and Lewis acid catalysts in the production of biobased terephthalic acid precursors showcases the role of furan derivatives in sustainable polymer synthesis. The study by Pacheco et al. (2015) on the pathways and energetics of reactions between ethylene and biomass-derived furans highlights the potential of these reactions in creating renewable PET (polyethylene terephthalate) alternatives (Pacheco, Labinger, Sessions, & Davis, 2015).

Selective Catalysis for Methyl Propanoate

Another study by Clegg et al. (1999) discusses a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, which could provide insights into the manipulation of similar compounds in organic synthesis (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).

Polymers and Material Science

Polymer Synthesis

The living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates by Ishizone et al. (2003) demonstrates advanced techniques in polymer science, potentially relevant for modifying or utilizing benzofuran derivatives in polymer materials (Ishizone, Han, Okuyama, & Nakahama, 2003).

Advanced Organic Synthesis

Synthesis of Partially Etherified Derivatives

The selective synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene by Fujita et al. (2004) provides a model for the complex organic synthesis that could involve benzofuran derivatives for ligand development or other applications (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).

Safety And Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential biological activities, investigating its reactivity, and optimizing its synthesis. It would also be interesting to study the effect of different substituents on the benzofuran ring.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPRFWWUXZXJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.